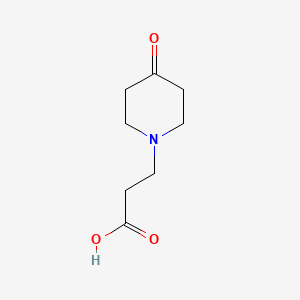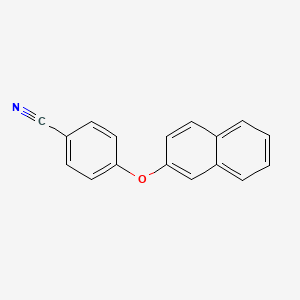
2-(4-Bromo-2-methoxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.
Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-(4-Bromo-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-(4-substituted-2-methoxyphenoxy)acetic acid derivatives.
Oxidation: Formation of 2-(4-bromo-2-methoxyphenoxy)carboxylic acid or 2-(4-bromo-2-methoxyphenoxy)aldehyde.
Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)ethanol or 2-(4-bromo-2-methoxyphenoxy)acetaldehyde.
科学研究应用
2-(4-Bromo-2-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)acetic acid
- 2-(4-Chloro-2-methoxyphenoxy)acetic acid
- 2-(4-Methoxyphenoxy)acetic acid
Uniqueness
2-(4-Bromo-2-methoxyphenoxy)acetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVFEBGYQFDHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid](/img/structure/B7793354.png)


![2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)
![4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B7793382.png)



![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7793407.png)


![2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B7793444.png)
